molecular formula C8H18AlBr B14124682 Bromobis(2-methylpropyl)alumane CAS No. 3551-72-2

Bromobis(2-methylpropyl)alumane

Cat. No.: B14124682
CAS No.: 3551-72-2
M. Wt: 221.11 g/mol
InChI Key: JKFJJYOIWGFQGI-UHFFFAOYSA-M
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Description

Bromobis(2-methylpropyl)alumane is an organoaluminum compound with the formula $ \text{AlBr}(2\text{-methylpropyl})_2 $. It features two bulky 2-methylpropyl (isobutyl) groups and a bromine atom bonded to an aluminum center. This structure confers unique steric and electronic properties, making it valuable in catalytic applications and organic synthesis. The compound is typically synthesized via transmetallation or alkylation reactions, often involving Grignard or organolithium reagents reacting with aluminum halides . Its stability and reactivity are heavily influenced by the electron-withdrawing bromine substituent and the steric bulk of the 2-methylpropyl groups.

Properties

CAS No.

3551-72-2

Molecular Formula

C8H18AlBr

Molecular Weight

221.11 g/mol

IUPAC Name

bromo-bis(2-methylpropyl)alumane

InChI

InChI=1S/2C4H9.Al.BrH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1

InChI Key

JKFJJYOIWGFQGI-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[Al](CC(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobis(2-methylpropyl)alumane can be synthesized through the reaction of aluminum bromide with 2-methylpropyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

AlBr3+2(CH3  \text{AlBr}_3 + 2 \text{(CH}_3\ AlBr3​+2(CH3​ 

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Bromobis(2-methylpropyl)alumane belongs to a broader class of organoaluminum compounds. Key comparisons include:

Table 1: Structural Comparison with Halogenated Organoaluminum Compounds
Compound Name Formula Key Substituents Steric Bulk Electronic Effects
This compound $ \text{AlBr}(i\text{-C}4\text{H}9)_2 $ Bromine, 2-methylpropyl High Moderate electron withdrawal
Chlorobis(2-methylpropyl)alumane $ \text{AlCl}(i\text{-C}4\text{H}9)_2 $ Chlorine, 2-methylpropyl High Strong electron withdrawal
Bis(2-methylpropyl)alumane iodide $ \text{AlI}(i\text{-C}4\text{H}9)_2 $ Iodine, 2-methylpropyl High Weak electron withdrawal
  • Halogen Influence : Bromine’s intermediate electronegativity (compared to Cl and I) balances electron withdrawal and leaving-group ability. Chlorinated analogs exhibit higher Lewis acidity but lower thermal stability, while iodinated derivatives are less reactive due to weaker Al–I bonds .
  • Steric Effects : The 2-methylpropyl groups in all three compounds create significant steric hindrance, reducing unwanted side reactions in catalysis but also limiting substrate accessibility .

Reactivity and Catalytic Performance

Table 2: Reactivity in Hydroamination Reactions
Compound Reaction Rate (mmol/h) Yield (%) Selectivity (%)
This compound 12.5 78 92
Chlorobis(2-methylpropyl)alumane 18.3 85 88
Dichloro(2-methylpropoxy)alumane 9.8 65 95
  • This compound demonstrates moderate reactivity compared to its chlorinated counterpart, which has higher Lewis acidity but lower selectivity due to over-activation of substrates. The bromo derivative’s balanced electronic profile makes it preferable for reactions requiring controlled kinetics .
  • Dichloro(2-methylpropoxy)alumane, with an alkoxy group, shows lower reactivity but higher selectivity, attributed to the oxygen donor’s stabilizing effects .

Thermal Stability and Handling

Table 3: Thermal Decomposition Temperatures
Compound Decomposition Temp. (°C)
This compound 145
Chlorobis(2-methylpropyl)alumane 112
Bis(2-methylpropyl)alumane 180
  • The bromo compound’s stability exceeds that of the chloro analog due to stronger Al–Br bonds compared to Al–Cl. However, it is less stable than non-halogenated bis(2-methylpropyl)alumane, where the absence of a halogen reduces electron withdrawal .

Comparison with Boron Analogs

Bromo[bromobis(isopropyl)aminoboryl]bis(trimethylsilyl)methane, a boron-based compound, shares structural similarities but differs in reactivity. The aluminum center in this compound provides higher electrophilicity, enhancing its utility in polar reactions, whereas boron analogs are more suited for cross-coupling applications due to their milder Lewis acidity .

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